
Gdi2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gdi2-IN-1, also known as compound (+)-37, is a potent inhibitor of GDP-dissociation inhibitor beta (GDI2). It demonstrates significant inhibitory activity with an IC50 of 2.87 micromolar and a dissociation constant (KD) of 36 micromolar. This compound has shown excellent in vivo antitumor efficacy in pancreatic xenograft models that overexpress GDI2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gdi2-IN-1 involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process would also involve purification steps such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Gdi2-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Gdi2-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of GDP-dissociation inhibitor beta (GDI2) and its effects on cellular processes.
Biology: Investigated for its role in regulating the GDP-GTP exchange reaction of small GTP-binding proteins involved in vesicular trafficking.
Medicine: Explored for its potential antitumor activity, particularly in pancreatic cancer models overexpressing GDI2.
Mécanisme D'action
Gdi2-IN-1 exerts its effects by inhibiting GDP-dissociation inhibitor beta (GDI2). This inhibition disrupts the GDP-GTP exchange reaction of small GTP-binding proteins, which are involved in vesicular trafficking of molecules between cellular organelles. By inhibiting GDI2, this compound can modulate cellular processes and potentially exert antitumor effects .
Comparaison Avec Des Composés Similaires
Gdi1-IN-1: Another inhibitor of GDP-dissociation inhibitor alpha (GDI1) with similar inhibitory activity.
Gdi3-IN-1: Inhibitor of GDP-dissociation inhibitor gamma (GDI3) with distinct molecular targets.
Uniqueness: Gdi2-IN-1 is unique in its specific inhibition of GDP-dissociation inhibitor beta (GDI2) and its demonstrated antitumor efficacy in pancreatic cancer models. This specificity and efficacy make it a valuable tool for studying GDI2-related pathways and developing potential therapeutic agents .
Propriétés
Formule moléculaire |
C43H50N4O3 |
|---|---|
Poids moléculaire |
670.9 g/mol |
Nom IUPAC |
(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C43H50N4O3/c1-28-7-9-34(10-8-28)24-46-25-38(44-45-46)22-43(48)21-33(6)47-12-11-37-19-41(49-26-35-15-29(2)13-30(3)16-35)42(20-39(37)40(47)23-43)50-27-36-17-31(4)14-32(5)18-36/h7-10,13-20,25,33,40,48H,11-12,21-24,26-27H2,1-6H3/t33-,40+,43+/m0/s1 |
Clé InChI |
VMDYAOMWCBZIDZ-SDSZBHTQSA-N |
SMILES isomérique |
C[C@H]1C[C@](C[C@H]2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CC7=CC=C(C=C7)C)O |
SMILES canonique |
CC1CC(CC2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CC7=CC=C(C=C7)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)
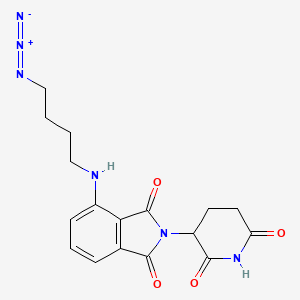

![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)
![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
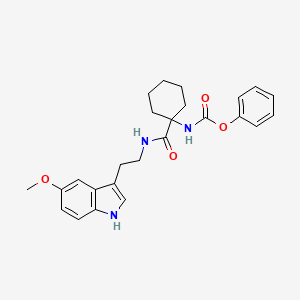

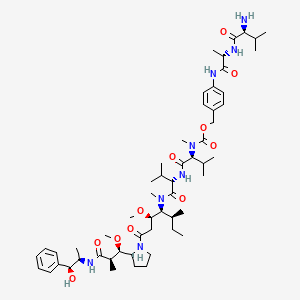
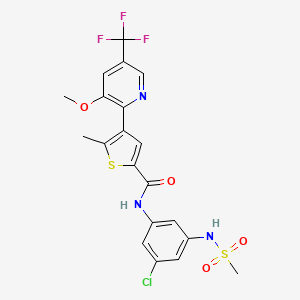
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
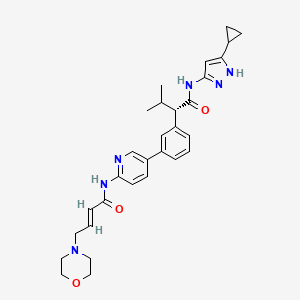
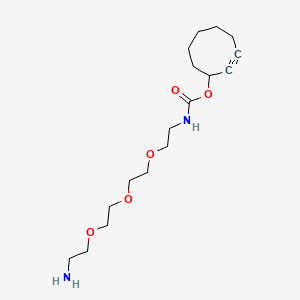
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
